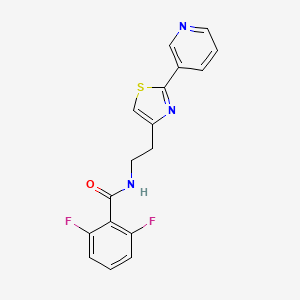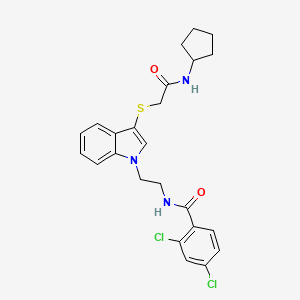![molecular formula C15H18BrN3OS B2433531 2-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2380088-27-5](/img/structure/B2433531.png)
2-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperidine ring, which is further substituted with a bromothiophene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromothiophene Intermediate: The bromothiophene moiety can be synthesized via bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperidine Derivative Formation: The bromothiophene intermediate is then reacted with piperidine to form the piperidine derivative. This step often involves nucleophilic substitution reactions.
Coupling with Pyrimidine: The final step involves coupling the piperidine derivative with a pyrimidine ring that has a methoxy substituent. This can be achieved using various coupling agents and catalysts, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine or piperidine rings.
Reduction: Reduced forms of the compound, potentially altering the bromothiophene moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of novel materials with specific electronic properties, such as organic semiconductors.
Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The bromothiophene moiety could play a role in binding to hydrophobic pockets, while the piperidine and pyrimidine rings could interact with other functional groups in the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
Uniqueness
2-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is unique due to its specific combination of functional groups, which can confer distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with tailored properties.
Propiedades
IUPAC Name |
2-[[1-[(5-bromothiophen-2-yl)methyl]piperidin-3-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3OS/c16-14-5-4-13(21-14)10-19-8-1-3-12(9-19)11-20-15-17-6-2-7-18-15/h2,4-7,12H,1,3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOMGASNVMZLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(S2)Br)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2433450.png)
![1-(adamantane-1-carbonyl)-4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2433453.png)
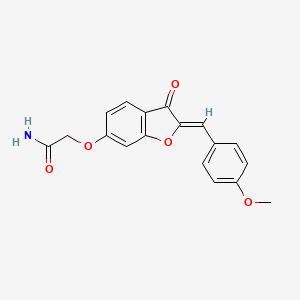
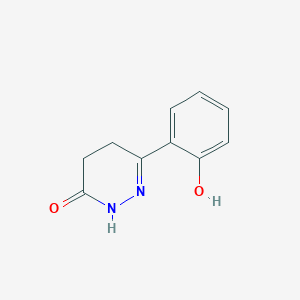
![2-{[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2433458.png)
![methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B2433460.png)
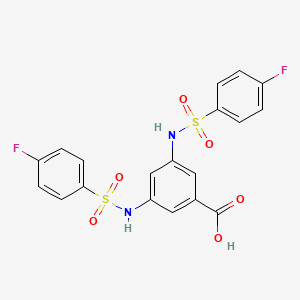
![2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2433463.png)
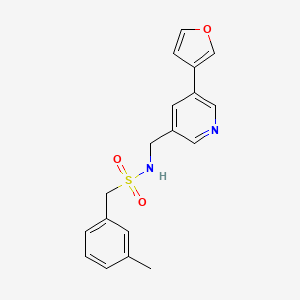
![2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2433465.png)
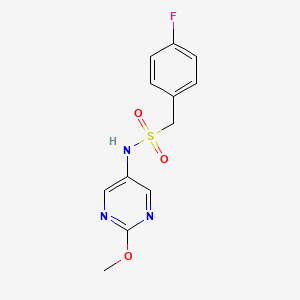
![N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2433468.png)
